
3-Methyl-d3-indole
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Overview
Description
3-Methyl-d3-indole (CAS 111399-60-1) is a deuterium-labeled analog of 3-methylindole (skatole), where three hydrogen atoms in the methyl group are replaced with deuterium. Its molecular formula is C₉H₆D₃N, with a molecular weight of 134.19 g/mol . This compound is widely employed as an internal standard in gas chromatography-high-resolution mass spectrometry (GC-HRMS) for quantifying skatole in biological matrices like pig adipose tissue and serum . The isotopic labeling minimizes interference from the non-deuterated analyte during analysis, ensuring precise quantification by compensating for matrix effects and instrument variability .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-d3-indole typically involves the deuteration of 3-methylindole. One common method includes the reaction of indole-3-carboxaldehyde with deuterated reagents under specific conditions. For instance, indole-3-carboxaldehyde can be reacted with deuterated methyl iodide in the presence of a base to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation. For example, indole-3-carboxaldehyde can be hydrogenated in the presence of a deuterium source and a suitable catalyst, such as palladium on carbon, to produce this compound with high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-d3-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyleneindolenine, a reactive intermediate.
Reduction: It can be reduced to form 3-methylindoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: 3-Methyleneindolenine
Reduction: 3-Methylindoline
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-Methyl-d3-indole has several applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.
Biology: It helps in understanding the metabolic fate of indole derivatives in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to track the distribution and metabolism of indole-based drugs.
Industry: It is employed in the synthesis of fragrances and as a precursor in the production of various fine chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-d3-indole involves its interaction with cytochrome P450 enzymes, particularly P450 2F1. This enzyme catalyzes the dehydrogenation of this compound to form a reactive electrophilic intermediate, 3-methyleneindolenine. This intermediate can then interact with various cellular targets, leading to its biological effects .
Comparison with Similar Compounds
Non-Deuterated 3-Methylindole (Skatole)
Structural and Functional Differences :
Property | 3-Methyl-d3-Indole | 3-Methylindole (Skatole) |
---|---|---|
Molecular Formula | C₉H₆D₃N | C₉H₉N |
Molecular Weight | 134.19 g/mol | 131.18 g/mol |
CAS Number | 111399-60-1 | 83-34-1 |
Role in Analysis | Internal Standard | Analyte |
Isotopic Purity | >95% | N/A |
Skatole, a naturally occurring compound in animal tissues, contributes to off-flavors in meat. Unlike its deuterated counterpart, it cannot be distinguished from matrix-derived skatole in GC-HRMS, necessitating the use of this compound for accurate calibration .
Other Deuterated Internal Standards
This compound outperforms other deuterated standards in stability and practicality:
- d3-Androstenone: Exhibits deuterium/hydrogen interchange due to keto-enol tautomerism, leading to isotopic impurity .
- d4-Androstenone: Commercially available but unstable during extraction .
In contrast, this compound’s methyl-deuterium bond is chemically inert, ensuring minimal isotope exchange and reliable quantification .
Structurally Related Indole Derivatives
3-Ethyl-Indole (CAS 1484-19-1)
- Molecular Formula : C₁₀H₁₁N
- Molecular Weight : 145.20 g/mol .
- Applications : Primarily used in organic synthesis and fragrance industries.
- Comparison : The ethyl group increases hydrophobicity compared to the methyl group, altering chromatographic retention times. This makes 3-ethyl-indole less suitable as an internal standard for skatole analysis .
3-(Dimethylaminomethyl)indole
- Structure: Features a dimethylaminomethyl substituent at the 3-position.
- Applications : Intermediate in pharmaceutical synthesis (e.g., serotonin receptor modulators) .
- Key Difference: The polar dimethylamino group enhances solubility in aqueous media, unlike the apolar methyl group in this compound .
Bisindole Derivatives (e.g., 3,3′-Cyclohexylidenebisindole)
- Structure : Two indole units linked via a cyclohexylidene bridge .
- Applications : Exhibits bioactivity in enhancing cell differentiation, but lacks utility in analytical chemistry due to structural complexity .
Research Findings and Analytical Performance
Stability and Recovery in GC-HRMS
- Recovery Rate : this compound achieves >90% recovery in pig adipose tissue when spiked at 0.25 mg/kg, demonstrating robustness against extraction variability .
- Precision : Coefficient of variation (CV) <5% in inter-day assays, validated across 30+ tissue samples .
Limitations of Non-Deuterated Analogs
Skatole quantification without isotopic internal standards leads to:
- Matrix interference (e.g., co-eluting lipids).
- Inaccurate calibration due to ion suppression in MS .
Biological Activity
3-Methyl-d3-indole is a deuterated derivative of 3-methylindole, belonging to the indole family of compounds known for their diverse biological activities. The incorporation of deuterium enhances the stability and alters the physical properties of this compound, making it a valuable tool in biochemical research. This article explores the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
This compound features an aromatic structure characterized by a fused benzene and pyrrole ring. The presence of deuterium (d3) indicates that three hydrogen atoms in the methyl group have been replaced with deuterium atoms. This modification allows for unique isotopic labeling, facilitating studies on metabolic pathways and interactions within biological systems.
1. Cytotoxicity
Research has indicated that indole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study assessing the cytotoxicity of several indole derivatives reported that this compound demonstrated moderate activity against the KB-3-1 cell line, with an IC50 value indicating its effectiveness compared to other compounds tested .
Compound | IC50 (μM) |
---|---|
This compound | Moderate |
Control (+)-Griseofulvin | 19.2 |
Other Indoles | Varied |
2. Antibacterial Activity
Indole compounds are also noted for their antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapy. For instance, it was observed that certain indoles had significant inhibition zones against pathogens such as E. coli and B. subtilis .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | Moderate |
B. subtilis | Significant |
3. Interaction with Receptors
The structural similarity of this compound to serotonin suggests potential interactions with serotonin receptors, which could influence mood and behavior. Studies exploring these interactions have indicated that indoles may modulate neurotransmitter systems, contributing to their psychoactive effects .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Electrophilic Substitution Reactions : The indole nucleus participates in electrophilic substitution reactions, primarily at the C-3 position, which is crucial for its reactivity and biological interactions .
- Receptor Binding : Research indicates that this compound may bind to specific receptors involved in neurotransmission, potentially affecting mood regulation and neuroprotection .
Case Studies
Several studies have explored the pharmacological properties of indoles similar to this compound:
- Indole-3-Carbinol (I3C) : A related compound found in cruciferous vegetables has shown promise in cancer prevention through its ability to induce apoptosis in cancer cells and modulate estrogen metabolism . This suggests that derivatives like this compound may share similar pathways.
- Preclinical Trials : Clinical evaluations involving dietary indoles have demonstrated their potential in reducing cancer risk and exhibiting antioxidant properties, further supporting the therapeutic relevance of indolic compounds .
Properties
CAS No. |
111399-60-1 |
---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
134.196 |
IUPAC Name |
3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3 |
InChI Key |
ZFRKQXVRDFCRJG-FIBGUPNXSA-N |
SMILES |
CC1=CNC2=CC=CC=C12 |
Synonyms |
3-(Methyl-d3)-1H-indole |
Origin of Product |
United States |
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